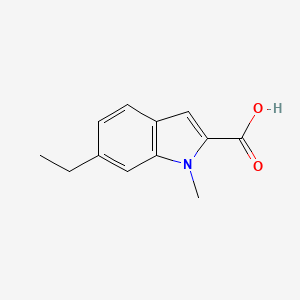

6-Ethyl-1-methyl-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Ethyl-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with clinical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 6-Ethyl-1-methyl-1H-indole-2-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .

Industrial Production Methods

Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired derivative and its applications .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Synthetic Routes

The synthesis of 6-Ethyl-1-methyl-1H-indole-2-carboxylic acid often employs methods such as Fischer indole synthesis. This method typically involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions (e.g., methanesulfonic acid in methanol) to yield the desired indole compound. Other synthetic approaches may include:

- Oxidation : Introducing oxygen-containing functional groups.

- Reduction : Removing or reducing double bonds.

- Substitution : Replacing functional groups with others.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biological Activities

This compound exhibits a variety of biological activities that make it a target for pharmacological research:

Antiviral Activity

Research indicates that indole derivatives can inhibit viral replication mechanisms. For example, certain derivatives have been identified as inhibitors of HIV integrase, showcasing significant potency with IC50 values indicating effective inhibition against HIV .

Anticancer Properties

This compound has demonstrated cytotoxic effects on various cancer cell lines, including leukemic and solid tumors. Studies show its ability to affect cell viability and proliferation, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

The compound modulates inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory pathways.

Antimicrobial Activity

Indole derivatives, including this compound, have shown antimicrobial properties against various pathogens. This activity is typically assessed through minimum inhibitory concentration (MIC) tests.

Case Studies

Several studies highlight the efficacy and potential applications of this compound:

- HIV Integrase Inhibition :

- Antitumor Activity :

-

Inflammatory Response Modulation :

- In vitro studies have shown that this compound can significantly reduce levels of inflammatory markers in cell cultures, suggesting its potential use in treating inflammatory diseases.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for synthesizing complex molecules | Utilized in various synthetic pathways |

| Biology | Investigated for antiviral, anticancer, and anti-inflammatory properties | Effective against HIV, cancer cells |

| Medicine | Potential therapeutic applications in treating infections and cancers | Promising results in preclinical studies |

| Industry | Used in pharmaceuticals and chemical synthesis | Important for developing new drug candidates |

Mechanism of Action

The mechanism of action of 6-Ethyl-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, indole derivatives can bind to multiple receptors with high affinity, influencing various biological processes. The exact molecular targets and pathways depend on the specific derivative and its applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Ethyl-1-methyl-1H-indole-2-carboxylic acid include other indole derivatives such as:

- 1-Methylindole-2-carboxylic acid

- 6-Hydroxy-1-methyl-1H-indole-2-carboxylic acid

- 1H-Indole-2-carboxylic acid, ethyl ester

Uniqueness

This compound is unique due to its specific ethyl and methyl substitutions, which can influence its chemical reactivity and biological activity compared to other indole derivatives .

Biological Activity

6-Ethyl-1-methyl-1H-indole-2-carboxylic acid is a member of the indole derivatives, which are recognized for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer, infections, and inflammatory conditions.

Indole derivatives, including this compound, exhibit their biological effects through interactions with multiple biological targets:

- Receptor Binding : These compounds bind with high affinity to various receptors, influencing signaling pathways that regulate cellular functions.

- Enzyme Interaction : They can act as enzyme inhibitors or activators, affecting metabolic pathways crucial for disease progression.

Biological Activities

The compound exhibits a broad spectrum of biological activities:

- Antiviral Activity : Indole derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms. For example, certain indole derivatives have been identified as inhibitors of HIV integrase, with IC50 values indicating significant potency .

- Anticancer Properties : Research indicates that this compound can induce cytotoxicity in various cancer cell lines. It has been shown to affect cell viability and proliferation in leukemic and solid tumor cells .

- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α .

- Antimicrobial Activity : Studies have reported that indole derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is often assessed through minimum inhibitory concentration (MIC) tests .

Research Findings and Case Studies

Several studies highlight the biological activity of this compound:

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation, but preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties typical of indole derivatives. Understanding these properties is essential for optimizing therapeutic applications.

Properties

IUPAC Name |

6-ethyl-1-methylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-8-4-5-9-7-11(12(14)15)13(2)10(9)6-8/h4-7H,3H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGFWTYTDOFNEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=C(N2C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.